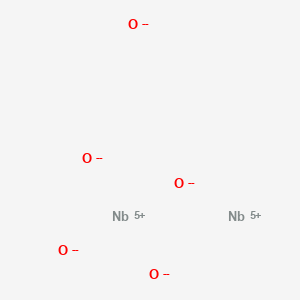
Carpronium
説明
Carpronium is a methyl ester resulting from the formal condensation of the carboxy group of 4-(trimethylammonio)butanoic acid with methanol . It is a quaternary ammonium ion and a methyl ester . Carpronium chloride, the chloride salt of carpronium, is a hair growth reagent with a vasodilatory action .
Synthesis Analysis
Carpronium chloride was synthesized from γ-butyrolactone by ring-opening and chlorination to give 4-chlorobutyryl chloride, which was subjected to esterification and quaternization using alkali anion resin and KI as a catalyst in an overall yield of 88.4% . Its ethyl ester analogue was prepared by the same way with an overall yield of 78.2% .
Molecular Structure Analysis
The molecular formula of Carpronium chloride is C8H18ClNO2 . The average mass is 195.687 Da and the monoisotopic mass is 195.102600 Da .
Chemical Reactions Analysis
The mechanism of the pyrolysis reaction of carpronium chloride leading to γ-butyrolactone and tetramethylammonium chloride was investigated by means of thermal analysis, pyrolysis gas chromatography mass spectrometry and field desorption mass spectrometry, using deuterium labeling .
Physical And Chemical Properties Analysis
Carpronium chloride has a molecular weight of 195.69 g/mol . It is a chloride salt, a quaternary ammonium salt, and a methyl ester .
科学的研究の応用
Analysis of Carpronium in Biological Samples : A method for determining Carpronium chloride in plasma using selected ion monitoring combined with pyrolysis was developed. This method is sensitive and specific, and it was successfully used for pharmacokinetic studies of Carpronium chloride in humans (Sano, Ohya, & Shintani, 1980).
Vasodilatory Action of Carpronium Chloride : Carpronium chloride, known as a hair growth reagent, was studied for its direct effect on microcirculation. It was found to cause dilation of vascular smooth muscle and increased blood flow in rat mesenteric arterioles without affecting systemic blood pressure (Minamiyama et al., 2006).
Synthesis of Carpronium Chloride and Its Analogue : A study on the synthesis of Carpronium chloride from γ-butyrolactone showed an overall yield of 88.4%. Its ethyl ester analogue was prepared with a similar method, achieving an overall yield of 78.2% (Dong-yuan, 2009).
Identification of Carpronium Chloride in Human Urine : Carpronium chloride and its metabolite were identified in human urine using field desorption mass spectrometry and deuterium labelling, showcasing the method's efficiency in drug metabolism studies (Sano, Ohya, & Ito, 1979).
Cholinergic Crisis Induced by Carpronium Chloride Ingestion : A case report detailed a cholinergic crisis in an 81-year-old woman following ingestion of a Carpronium chloride solution. This highlighted the need for awareness among physicians about the potential risks associated with Carpronium chloride ingestion (Endo et al., 2021).
Safety and Hazards
特性
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLKIBWQSTAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate) | |
| Record name | Carpronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048236 | |
| Record name | Carpronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carpronium | |
CAS RN |
14075-13-9 | |
| Record name | Carpronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARPRONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















